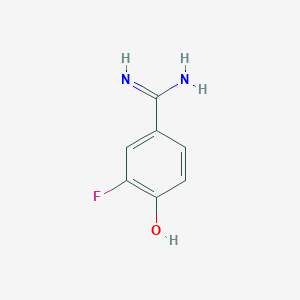

3-Fluoro-4-hydroxybenzimidamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHDTTNKQKEOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632501 | |

| Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752190-40-2 | |

| Record name | 4-(Diaminomethylidene)-2-fluorocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Fluoro-4-hydroxybenzimidamide

A retrosynthetic analysis of this compound reveals several plausible disconnection points, primarily centered around the formation of the core benzimidamide structure and the introduction of the fluoro and hydroxyl substituents. The most direct approach involves the transformation of a nitrile group into a benzimidamide. This leads to the key precursor, 3-Fluoro-4-hydroxybenzonitrile (B1304121).

Further disconnection of this advanced intermediate suggests a Friedel-Crafts-type reaction or a nucleophilic aromatic substitution to introduce the functional groups onto a simpler benzene (B151609) ring. However, a more common and often more regioselective strategy involves building the functionality from a pre-functionalized aromatic ring. Therefore, a plausible retrosynthetic pathway starts from a simple fluorinated and hydroxylated benzene derivative, such as 2-fluoro-4-bromophenol, which can then be converted to the corresponding benzonitrile.

Established and Novel Synthetic Pathways for the Core Structure

The synthesis of this compound can be approached through several established and emerging synthetic routes. These pathways primarily focus on the efficient construction of the benzimidamide core and the strategic placement of the fluorine and hydroxyl groups.

Amidoxime (B1450833) Formation via Nitrile Precursors

A prevalent and reliable method for the synthesis of benzimidamides is through the corresponding benzonitrile. The synthesis of the key intermediate, 3-Fluoro-4-hydroxybenzonitrile, has been reported. One established route involves the cyanation of a halogenated precursor. For instance, 4-Bromo-2-fluorophenol (B1271925) can be reacted with copper(I) cyanide in a suitable solvent like N-methylpyrrolidone (NMP) at elevated temperatures to yield 3-Fluoro-4-hydroxybenzonitrile.

Once the 3-Fluoro-4-hydroxybenzonitrile is obtained, it can be converted to the target this compound. This transformation is typically achieved by reacting the nitrile with hydroxylamine (B1172632). The reaction is often carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. The hydroxylamine attacks the electrophilic carbon of the nitrile, and subsequent proton transfers lead to the formation of the amidoxime, which is a tautomer of the N'-hydroxybenzimidamide.

Strategic Introduction of Fluorine and Hydroxyl Groups

The regioselective introduction of fluorine and hydroxyl groups onto the benzene ring is a critical aspect of the synthesis. Starting with a commercially available and appropriately substituted precursor is often the most efficient strategy. For example, the synthesis can commence from 3-fluorophenol, which can be brominated to introduce a handle for the subsequent cyanation step.

Alternatively, the synthesis could start from a compound that already contains the hydroxyl and a precursor to the fluorine, or vice versa. For instance, a nitrophenol derivative could be a starting point, where the nitro group is later reduced to an amine, which can then be converted to a fluorine atom via a Sandmeyer-type reaction (e.g., using a diazonium salt with fluoroboric acid or its salts). The hydroxyl group can be protected during these transformations if necessary.

Another approach involves the synthesis of 3-hydroxy-4-fluorobenzoic acid, which can then be converted to the corresponding amide and subsequently to the imidamide. The synthesis of 3-hydroxy-4-fluorobenzoic acid can be achieved from 4-fluorophenol (B42351) by carboxylation.

Exploration of Direct Fluorination Techniques

While building from pre-fluorinated precursors is common, direct fluorination techniques on a substituted benzene ring are an area of ongoing research and could offer more convergent synthetic routes. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce fluorine onto an activated aromatic ring. For example, a phenol (B47542) or a protected phenol could be directly fluorinated. However, controlling the regioselectivity of such reactions can be challenging and often leads to a mixture of isomers. The electronic properties of the existing substituents on the ring play a crucial role in directing the incoming electrophile.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the cyanation of 4-Bromo-2-fluorophenol, the temperature and reaction time are critical to ensure complete conversion while minimizing side reactions. The use of a high-boiling polar aprotic solvent like NMP facilitates the reaction with copper(I) cyanide.

In the subsequent conversion of the nitrile to the amidoxime, the pH of the reaction mixture is an important factor. The reaction is typically carried out under mildly basic conditions to facilitate the nucleophilic attack of hydroxylamine. The temperature can also be adjusted to control the reaction rate and prevent the decomposition of the product.

The table below summarizes some of the key reaction steps and the typical conditions that can be optimized.

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Typical Yield |

| Cyanation | 4-Bromo-2-fluorophenol | Copper(I) cyanide | N-Methylpyrrolidone (NMP) | 150-170 °C | ~72% |

| Amidoxime Formation | 3-Fluoro-4-hydroxybenzonitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | Ethanol/Water | Reflux | Variable |

| Demethylation (alternative route) | 3-Fluoro-4-methoxybenzaldehyde | HBr | - | 140 °C | ~97% |

Stereochemical Considerations in Synthesis (if applicable to derivatives)

For the parent compound, this compound, there are no stereocenters, and therefore, stereochemical considerations are not directly applicable. However, the situation changes when considering the synthesis of derivatives of this compound.

If chiral substituents are introduced to the core structure, for example, by reacting the amidoxime with a chiral electrophile or by using a chiral starting material, then stereoisomers (enantiomers or diastereomers) can be formed. In such cases, the synthetic strategy would need to incorporate methods for controlling the stereochemistry of the newly formed chiral centers. This could involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reagents.

Furthermore, the amidoxime functional group itself can exhibit E/Z isomerism around the C=N double bond. The specific isomer formed can sometimes be influenced by the reaction conditions, such as the solvent and temperature. Characterization techniques like NMR spectroscopy would be essential to determine the isomeric ratio of the product. While for many applications the isomeric mixture may be sufficient, for others, separation of the isomers or a stereoselective synthesis might be necessary.

Scalability and Green Chemistry Principles in Synthetic Route Design

The industrial production of fine chemicals like this compound necessitates synthetic routes that are not only efficient and high-yielding but also scalable and environmentally sustainable. The application of green chemistry principles is paramount in minimizing the environmental footprint of chemical manufacturing processes. This section explores the scalability and green chemistry considerations for the synthesis of this compound, with a focus on potential challenges and opportunities for developing a more sustainable manufacturing process.

A plausible synthetic pathway to this compound commences with the synthesis of its precursor, 3-fluoro-4-hydroxybenzonitrile. A documented route to this intermediate involves the reaction of 4-bromo-2-fluorophenol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). While this method may be effective on a laboratory scale, its translation to large-scale industrial production presents several challenges from both a scalability and a green chemistry perspective.

Challenges in the Synthesis of the Precursor, 3-Fluoro-4-hydroxybenzonitrile:

The use of stoichiometric amounts of copper(I) cyanide is a significant drawback. Copper compounds are toxic and their removal from the final product and waste streams is essential, adding complexity and cost to the purification process. The reaction is typically carried out at elevated temperatures (e.g., 150 °C) in NMP, a solvent that is under increasing regulatory scrutiny due to its reproductive toxicity. The work-up procedure often involves large volumes of organic solvents like ether for extraction, contributing to a high E-factor (Environmental Factor), which is a measure of the amount of waste generated per unit of product. A patent for the synthesis of related fluoro-4-hydroxybenzonitriles highlights the difficulties associated with scaling up processes that utilize hazardous chlorinated solvents and complex work-up procedures, further underscoring the need for greener alternatives. google.com

The subsequent conversion of the nitrile group in 3-fluoro-4-hydroxybenzonitrile to the benzimidamide functionality is traditionally achieved through methods like the Pinner reaction. This reaction typically involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the amidine. While effective, the classical Pinner reaction often requires anhydrous conditions and the use of corrosive acids and flammable solvents, posing safety and handling challenges on a large scale.

Opportunities for a Greener Synthesis:

The development of catalytic methods to replace stoichiometric reagents is a cornerstone of green chemistry. For the cyanation step, exploring catalytic systems that utilize less toxic cyanide sources or alternative cyanation reagents would be a significant advancement.

In the context of solvent selection, replacing hazardous solvents like NMP and chlorinated hydrocarbons is a priority. Research into "greener" solvents for organic synthesis has identified several promising alternatives. mdpi.comnih.govnih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as environmentally benign reaction media for various chemical transformations, including the synthesis of benzimidazole (B57391) derivatives. mdpi.comnih.govnih.gov These solvents are often biodegradable, non-toxic, and can be recycled, significantly reducing the environmental impact of the process. For the conversion of the nitrile to the amidine, exploring the use of greener solvents that are less volatile and hazardous than traditional options would be beneficial.

Furthermore, the development of catalytic methods for the direct conversion of nitriles to amidines would be a more atom-economical and efficient approach compared to the multi-step Pinner reaction. While specific catalytic systems for this compound are not extensively documented, research in the broader field of nitrile transformations offers potential avenues for exploration.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, could also be applied. researchgate.net Continuous flow reactors, for example, can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up compared to traditional batch processes.

A summary of a potential synthetic route and its green chemistry considerations is presented in the table below.

| Step | Reaction | Traditional Method Challenges | Green Chemistry Opportunities |

| 1 | Synthesis of 3-fluoro-4-hydroxybenzonitrile from 4-bromo-2-fluorophenol | Use of stoichiometric and toxic CuCN; High-boiling, reprotoxic solvent (NMP); High temperature; Solvent-intensive work-up. | Catalytic cyanation; Use of greener solvents (e.g., deep eutectic solvents, biosolvents); Lower reaction temperatures; Development of a streamlined, low-solvent work-up. mdpi.comnih.govnih.gov |

| 2 | Conversion of 3-fluoro-4-hydroxybenzonitrile to this compound | Pinner reaction: use of strong, corrosive acids (e.g., HCl); Anhydrous conditions; Use of flammable solvents. | Development of a direct catalytic conversion; Use of solid acid catalysts; Greener solvent systems; Application of flow chemistry for improved safety and control. researchgate.net |

By systematically addressing the scalability and green chemistry challenges associated with the synthesis of this compound, it is possible to develop a more sustainable and economically viable manufacturing process that aligns with the principles of modern chemical production.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Fluoro-4-hydroxybenzimidamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential to map out the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the amine protons of the imidamide group. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine and the electron-donating effects of the hydroxyl and imidamide groups. The protons of the -NH2 and -OH groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| OH | Data not available | Data not available | Data not available |

| NH₂ | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atom bonded to the fluorine would show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. The carbon of the imidamide group (C=N) would be expected to appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | Data not available |

| C-OH | Data not available |

| C-(C=N) | Data not available |

| Aromatic C | Data not available |

| Aromatic C | Data not available |

| Aromatic C | Data not available |

Fluorine-19 (¹⁹F) NMR Spectroscopic Probes for Fluorinated Moiety

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. thieme-connect.de For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, providing valuable connectivity information. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₇FN₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes, such as stretching and bending. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its principal vibrational frequencies based on established group frequency data from analogous compounds.

The key functional groups in this compound include the hydroxyl (-OH), imidamide (-C(=NH)NH2), and fluoro (-F) groups attached to a benzene (B151609) ring. Each of these moieties exhibits distinct vibrational signatures.

O-H and N-H Vibrations: The hydroxyl and amine groups are expected to produce prominent bands in the high-frequency region of the IR spectrum. The O-H stretching vibration typically appears as a broad band, influenced by hydrogen bonding. The N-H stretching vibrations of the imidamide group are expected to appear as sharp to medium bands.

C=N and C-N Vibrations: The carbon-nitrogen double bond (imine) of the imidamide group gives rise to a characteristic stretching vibration. The C-N single bonds will also have distinct stretching frequencies.

Aromatic Ring Vibrations: The benzene ring has several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ region.

C-F Vibration: The carbon-fluorine bond is known to produce a strong absorption in the fingerprint region of the IR spectrum.

A summary of the expected vibrational modes for this compound is presented in the table below. These predictions are based on theoretical principles and data from similar molecular structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Phenolic) | Stretching | 3500 - 3200 (Broad) | Strong | Weak |

| N-H (Imidamide) | Stretching | 3400 - 3100 | Medium-Strong | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |

| C=N (Imidamide) | Stretching | 1680 - 1620 | Medium-Strong | Medium-Strong |

| N-H (Imidamide) | Bending (Scissoring) | 1650 - 1580 | Strong | Weak |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium-Strong | Strong |

| C-F | Stretching | 1250 - 1000 | Very Strong | Weak |

Conformational Landscape and Tautomeric Equilibria Studies

The three-dimensional structure and potential isomeric forms of this compound are critical to understanding its properties. This involves the analysis of its possible conformations (rotamers) and the equilibrium between different tautomeric forms.

Conformational Landscape: The conformational flexibility of this compound primarily arises from the rotation around single bonds. The key rotational axes are the bond connecting the imidamide group to the benzene ring and the bond connecting the hydroxyl group to the ring.

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH) and acceptors (N, O, F) allows for the possibility of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations. For instance, a hydrogen bond could form between the phenolic proton and the nitrogen of the imine, or between an N-H proton and the adjacent fluorine atom, locking the molecule into a more planar and rigid conformation.

Tautomeric Equilibria: Tautomerism is the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers. chemistwizards.com For this compound, several tautomeric forms are plausible, primarily involving proton migration.

Amide-Imidic Acid Tautomerism: The benzimidamide functional group can exist in equilibrium with its tautomeric imidic acid form. This involves the migration of a proton from a nitrogen atom to the imine nitrogen.

Amine-Imine Tautomerism: This involves the migration of a proton from the -NH2 group to the carbon of the C=N bond, which is a less common form of tautomerism for this functional group.

The relative stability of these tautomers and the position of the equilibrium are influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and pH. nih.govnih.gov For instance, a polar solvent might favor a more polar tautomer. Without specific experimental or computational data for this compound, the predominant tautomer under physiological conditions is presumed to be the aromatic hydroxy-benzimidamide form, due to the high energetic cost of disrupting the aromatic system.

A summary of key potential tautomers is presented below.

| Tautomer Type | Description | Predicted Stability |

|---|---|---|

| Hydroxy-Benzimidamide (Canonical) | Aromatic ring with -OH and -C(=NH)NH2 groups. | Most Stable |

| Hydroxy-Imidic Acid | Proton migrates between nitrogen atoms of the imidamide group. | Potentially significant contributor |

| Keto-Benzimidamide | Proton from -OH group migrates to the ring, disrupting aromaticity. | High energy, unlikely contributor |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov For a compound like 3-Fluoro-4-hydroxybenzimidamide, methods such as DFT with the B3LYP functional and a basis set like 6-31G(d,p) would be employed to optimize its molecular geometry. nih.govepstem.net

These calculations yield critical data on the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. A smaller energy gap can suggest higher chemical reactivity and charge transfer potential within the molecule. researchgate.net Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. nih.gov Other calculated parameters include bond lengths, bond angles, dihedral angles, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) for validation. epstem.net

Table 1: Illustrative Quantum Chemical Properties for this compound (Theoretical)_ This table presents hypothetical data based on typical computational outputs for similar molecules.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

| Molecular Electrostatic Potential (MEP) | Negative potential near O and N atoms | Predicts sites for electrophilic attack and hydrogen bonding. nih.gov |

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking studies would be essential to identify potential biological targets and to understand its binding mode. The process involves placing the 3D structure of the ligand into the binding site of a macromolecule and calculating the binding affinity, typically expressed as a binding energy score (kcal/mol). ajchem-a.com

Studies on related molecules, such as 3-fluoro-4-hydroxyprolines binding to the von Hippel-Lindau (VHL) E3 ligase, have shown that fluorination can significantly affect molecular recognition and binding affinity. nih.govnih.gov Docking simulations for this compound would reveal key interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and potential π-cation or π-alkyl interactions. nih.govnih.gov This information is critical for understanding its mechanism of action and for optimizing its structure to improve potency and selectivity.

Molecular Dynamics Simulations of Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.govyoutube.com An MD simulation would treat the atoms of the this compound and its target protein as a system, simulating their movements and interactions under physiological conditions. nih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the pocket. ajchem-a.com

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand. ajchem-a.com

Solvent Accessible Surface Area (SASA): To measure changes in the protein's surface exposure upon ligand binding. ajchem-a.com

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and receptor, which are crucial for binding stability. ajchem-a.comnih.gov

These simulations provide a more realistic and detailed picture of the binding event than static docking, capturing conformational changes and the role of solvent molecules. rsc.org

Prediction of Pharmacokinetic-Relevant Parameters (e.g., GI absorption, BBB permeability) via In Silico Models

In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.net For this compound, various computational tools can predict its pharmacokinetic profile. These models use the molecule's structure to calculate physicochemical properties that influence its behavior in the body. For instance, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness.

Software like QikProp can predict parameters such as predicted aqueous solubility (QPlogS), predicted Caco-2 cell permeability for human intestinal absorption, and predicted blood-brain barrier (BBB) permeability. nih.gov These predictions are vital for early-stage drug discovery, as they help to identify and filter out compounds with unfavorable pharmacokinetic properties before committing to costly synthesis and experimental testing. nih.gov

Table 2: Illustrative Predicted ADMET Properties for this compound (Theoretical)_ This table presents hypothetical data based on typical in silico predictions for drug-like molecules.

| Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight | 154.14 g/mol | < 500 | Compliant with Lipinski's Rule |

| LogP (Octanol/Water) | 1.5 | < 5 | Good balance of solubility and permeability |

| H-Bond Donors | 3 | ≤ 5 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 3 | ≤ 10 | Compliant with Lipinski's Rule |

| QPlogS (Aqueous Solubility) | -2.0 | -6.5 to 0.5 | Moderate solubility |

| QPPCaco (GI Absorption) | >500 nm/s | > 500 is high | High predicted intestinal absorption nih.gov |

| QPlogBB (BBB Permeability) | -1.5 | -3.0 to 1.2 | Low to moderate BBB penetration |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physicochemical properties. researchgate.net To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known activities would be required. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or quantum chemical. plos.org A mathematical model is then built to establish a relationship between these descriptors and the observed activity. For example, a 3D-QSAR model can generate maps showing regions where certain properties (e.g., hydrophobicity, hydrogen bond donation) are favorable or unfavorable for activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds. plos.org

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound were identified as a hit compound, its structure could be used as a starting point for a virtual screening campaign.

Two common approaches are:

Structure-Based Virtual Screening: This method uses the 3D structure of the target protein. A library of compounds is docked into the active site, and the compounds are ranked based on their predicted binding scores. nih.gov

Ligand-Based Virtual Screening: When the target structure is unknown, this method uses the structure of a known active ligand like this compound. A pharmacophore model, which defines the essential 3D arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings), is created and used to search for other molecules that match these features. nih.gov

These approaches can efficiently screen millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

Analysis of Reaction Mechanisms through Computational Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. By using methods like DFT, researchers can map the entire reaction pathway from reactants to products. nih.gov This involves locating the transition state structures, which are the high-energy points along the reaction coordinate, and calculating their activation energies.

For example, a study on the synthesis of related 3-fluoro-4-hydroxyprolines involved an electrophilic fluorination step. nih.gov A computational analysis of such a reaction for the synthesis of this compound could provide insights into the reaction's feasibility, regioselectivity, and stereoselectivity. Understanding the reaction mechanism at a molecular level helps in optimizing reaction conditions, improving yields, and designing more efficient synthetic routes.

Investigation of Biological Activities and Mechanistic Elucidation Pre Clinical Focus

In Vitro Enzymatic Inhibition Assays and Kinetic Characterization

There is currently no publicly available data from in vitro enzymatic inhibition assays for 3-Fluoro-4-hydroxybenzimidamide. Consequently, its inhibitory activity and kinetic parameters against specific enzymes, including but not limited to Signal Transducer and Activator of Transcription 3 (STAT3), Cyclin-Dependent Kinases (CDK)/cyclins, 5-Lipoxygenase (5-LOX), and Histone Deacetylase 6 (HDAC6), are unknown. Furthermore, no studies detailing its modulation of other kinases or phosphatases have been identified.

Receptor Binding Studies and Ligand Selectivity Profiling

Information regarding the interaction of this compound with various receptors is not present in the scientific literature. Specifically, no receptor binding studies have been published that characterize its affinity or selectivity for neurotransmitter receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor. Similarly, there is no evidence to suggest or detail its potential modulation of efflux pumps like P-glycoprotein.

Cellular Target Identification and Validation in Non-Human Cell Lines

The identification and validation of specific cellular targets of this compound in non-human cell lines have not been documented in any accessible research. As a result, its mechanism of action at a cellular level remains unelucidated.

Modulation of Intracellular Signal Transduction Pathways (e.g., STAT3 phosphorylation)

There is no specific information in the reviewed scientific literature indicating that this compound modulates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) or other intracellular signal transduction pathways. Research on STAT3 inhibitors often involves complex molecular structures, and while some heterocyclic compounds are investigated for this activity, no direct linkage to this compound has been established in published studies.

Assessment of Biological Activity in Non-Human Cellular Models (e.g., Antimicrobial, Cytotoxic, Anti-TB)

While direct testing of this compound is not documented, research on structurally related compounds provides context for its potential biological activities.

Antimicrobial and Anti-TB Activity: The benzimidazole (B57391) scaffold, which is structurally related to benzimidamides, is a "privileged substructure" in medicinal chemistry and has been a focus for developing new anti-tubercular agents. nih.govnih.gov Studies on novel benzimidazole derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv strains, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.112 μM. nih.gov The mechanism of action for benzimidazoles may involve the inhibition of nucleic acid and protein biosynthesis. nih.gov Furthermore, fluorinated benzimidazole derivatives have demonstrated good antibacterial and antifungal properties, with the position of the fluorine atom significantly influencing activity. acgpubs.org For example, certain 2-(m-fluorophenyl)-benzimidazole derivatives show strong activity against Bacillus subtilis with MIC values of 7.81 μg/mL. acgpubs.org

Novel heterocyclic derivatives of benzamidine (B55565) have also been synthesized and tested against various pathogenic bacteria, showing significant antimicrobial activity with MIC values ranging from 31.25 to 125 µg/mL. nih.govnih.gov

Cytotoxic Activity: The cytotoxicity of fluorinated compounds can be significant. For instance, some semi-fluorinated amphiphiles have been evaluated for toxicity, where the length of the fluorinated segment was found to decrease cytotoxicity in mouse fibroblasts. nih.gov In contrast, certain fluorinated benzothiazoles, which share structural similarities with benzimidazoles, are known to have potent and selective in vitro antitumor activity. nih.gov Studies on novel benzamidine derivatives showed they exhibited minimal to no cytotoxicity against HEK-293 human embryonic kidney cells at effective antimicrobial concentrations. nih.govnih.gov

The table below summarizes the antimicrobial activity of various related benzimidazole and benzamidine derivatives against different microbial strains, illustrating the potential areas of activity for this class of compounds.

| Compound Class | Microbial Strain | Reported MIC |

| Ethyl-1-benzimidazole-5-carboxylate derivative (5g) | M. tuberculosis H37Rv | 0.112 µM nih.gov |

| Ethyl-1-benzimidazole-5-carboxylate derivative (5g) | INH-resistant M. tuberculosis | 6.12 µM nih.gov |

| 2-(m-fluorophenyl)-benzimidazole derivative (14) | Bacillus subtilis | 7.81 µg/mL acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 µg/mL acgpubs.org |

| Benzimidazolium salt (7h) | M. tuberculosis H37Rv | 2 µg/mL nih.gov |

| Novel Benzamidine Analogues | Periodontal Pathogens | 31.25 - 125 µg/mL nih.gov |

This interactive table is based on data for structurally related but distinct compounds, as direct data for this compound is not available.

In Vivo Efficacy and Mechanism Studies in Pre-clinical Animal Models

No in vivo efficacy studies in preclinical animal models for this compound have been identified in the surveyed literature. However, related compounds have undergone such testing. For instance, the biotransformation of benzamidine and its related N-hydroxy form, benzamidoxime (B57231), was studied in rats and rabbits. nih.gov These studies showed that benzamidoxime is readily reduced to benzamidine in vivo, and both can be metabolized to benzamide (B126). nih.gov Such metabolic studies are crucial precursors to understanding the in vivo efficacy and pharmacokinetics of a potential drug candidate.

Deconvolution of Structure-Activity Relationships (SAR)

A formal Structure-Activity Relationship (SAR) analysis for this compound is not possible without comparative data. However, SAR studies on related fluorinated heterocyclic compounds provide valuable insights. For benzimidazole derivatives, substitutions at the N1, C2, C5, and C6 positions are known to significantly influence anti-inflammatory activity. mdpi.comnih.gov In the context of anti-TB agents, electron-withdrawing groups, such as fluorine, on the phenyl ring of benzimidazole derivatives are considered important for good activity. researchgate.net Similarly, for fluorinated benzenesulfonamides, the specific arrangement of the functional groups is necessary to inhibit amyloid-beta peptide aggregation. nih.gov These examples underscore that the position and nature of substituents are critical for biological activity.

Medicinal Chemistry Design Principles and Lead Optimization Strategies

Rational Design of 3-Fluoro-4-hydroxybenzimidamide Analogues and Derivatives

The rational design of analogues of this compound is guided by an understanding of the structure-activity relationships (SAR) that govern the interaction of the benzimidamide scaffold with its biological target. The core structure, consisting of a fluorinated phenol (B47542) appended to a benzimidamide moiety, offers several points for modification to enhance potency, selectivity, and pharmacokinetic properties.

Key considerations in the rational design of analogues include:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring is crucial. The existing 3-fluoro and 4-hydroxy groups in this compound are likely key for target engagement. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the fluorine atom can modulate the acidity of the hydroxyl group and influence binding affinity through various interactions. researchgate.net The design of new analogues often involves exploring alternative substitution patterns on the phenyl ring to optimize these interactions. For instance, shifting the position of the fluorine or introducing other substituents could fine-tune the electronic properties and steric profile of the molecule.

Alterations to the Benzimidamide Group: The benzimidamide group itself is a critical pharmacophore, often involved in key binding interactions such as hydrogen bonding and salt bridge formation. Modifications to this group, for example, by N-alkylation or by incorporating it into a larger heterocyclic system, can be explored to improve target affinity and selectivity.

Introduction of Side Chains and Linkers: Attaching various side chains or linkers to the core scaffold can explore additional binding pockets within the target protein. These modifications can lead to increased potency and can also be used to modulate the physicochemical properties of the compound, such as solubility and lipophilicity. Structure-based design, utilizing techniques like X-ray crystallography and molecular modeling, is instrumental in guiding the rational placement of these additional chemical groups. nih.govnih.gov

The following table provides hypothetical examples of rationally designed analogues of this compound and the rationale for their design.

| Analogue Structure | Design Rationale | Potential Improvement |

| 2-Fluoro-4-hydroxybenzimidamide | To explore the impact of fluorine's position on pKa and binding interactions. | Enhanced target affinity or selectivity. |

| 3-Chloro-4-hydroxybenzimidamide | To investigate the effect of a different halogen on electronic properties and lipophilicity. | Altered pharmacokinetic profile. |

| 3-Fluoro-4-methoxybenzimidamide | To block the hydroxyl group from metabolic modification and assess its role as a hydrogen bond donor. | Increased metabolic stability. |

| N-methyl-3-fluoro-4-hydroxybenzimidamide | To explore the steric and electronic effects of substitution on the amidine nitrogen. | Modulated target binding and selectivity. |

Lead Optimization Methodologies (e.g., Fragment-Based Approaches, Genetic Algorithms, REPLACE Method)

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. danaher.com For derivatives of this compound, several advanced methodologies can be applied.

Fragment-Based Approaches: Fragment-based lead discovery (FBLD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest. These weakly binding fragments can then be grown, linked, or merged to generate more potent lead compounds. For a scaffold like benzimidamide, FBLD can be used to identify optimal substituents for different regions of the molecule by screening for fragments that bind to adjacent pockets in the target protein.

Genetic Algorithms: Genetic algorithms are computational methods inspired by the process of natural selection. In drug design, they can be used to explore a vast chemical space and identify novel molecular structures with desired properties. Starting with a population of initial compounds, a genetic algorithm iteratively applies operations such as crossover (combining parts of different molecules) and mutation (randomly changing parts of a molecule) to generate new generations of compounds. These are then evaluated for their fitness (e.g., predicted binding affinity), and the best candidates are selected to seed the next generation. This approach can be used to optimize the this compound scaffold by suggesting novel and diverse modifications.

REPLACE Method: The REPLACE (REplacement with Partial Ligand Alternatives through Computational Enrichment) strategy is a computational drug design approach used to identify non-peptidic surrogates for specific parts of a known peptide ligand. This method is particularly useful when the initial lead is a peptide and the goal is to develop a more "drug-like" small molecule. While not directly applicable to a small molecule like this compound as a starting point, the principles of REPLACE can be adapted. For instance, if a particular functional group on a this compound analogue is found to be a metabolic liability, computational methods akin to REPLACE could be used to search for structurally diverse, isofunctional replacements that are more metabolically stable.

Strategies for Modulating Selectivity and Affinity

Achieving high affinity for the intended target while maintaining selectivity over other related proteins is a central goal of lead optimization. For benzimidamide-based compounds, several strategies can be employed to modulate these properties.

Exploiting Structural Differences in Binding Sites: Even closely related proteins often have subtle differences in the amino acid composition and conformation of their binding sites. Structure-based drug design can be used to identify these differences and design analogues of this compound that specifically interact with residues unique to the desired target. For example, introducing a bulky substituent at a position where the target protein has a larger binding pocket than off-target proteins can enhance selectivity.

Modulating Hydrogen Bond Networks: The 4-hydroxy and benzimidamide moieties are key hydrogen bonding groups. Fine-tuning the position and acidity of these groups through chemical modification can optimize interactions with the target protein. The introduction of the fluorine atom at the 3-position, for instance, can alter the pKa of the adjacent hydroxyl group, thereby influencing its hydrogen bonding strength. tandfonline.com

Varying Valency and Linker Length: In some cases, linking multiple benzimidamide scaffolds together can lead to a significant increase in binding affinity, a concept known as multivalency. nih.gov The length and flexibility of the linker used to connect the scaffolds are critical parameters that can be optimized to achieve the desired level of affinity and selectivity. nih.gov

The following table illustrates how different modifications to the this compound scaffold could potentially modulate affinity and selectivity.

| Modification | Strategy | Potential Outcome |

| Addition of a tailored side chain | Exploiting unique features of the target's binding pocket. | Increased selectivity over off-target proteins. |

| Bioisosteric replacement of the hydroxyl group | Altering hydrogen bonding capacity. | Modulated affinity and selectivity profile. |

| Dimerization with a specific linker | Creating a multivalent ligand. | Significantly enhanced binding affinity. |

Biostereic and Isosteric Replacements in Benzimidamide Scaffolds

Bioisosteric and isosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties. drughunter.com This strategy is widely used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For the benzimidamide scaffold, several bioisosteric replacements can be considered.

Amidine Group Bioisosteres: The amidine group is a strong base and can be a liability for oral bioavailability. Replacing it with a less basic bioisostere that retains the key hydrogen bonding interactions can be beneficial. Examples of amidine bioisosteres include aminopyridine, aminoquinoline, and aminopyrimidine. frontiersin.org These heterocyclic rings can mimic the hydrogen bond donor/acceptor pattern of the amidine group while having a lower pKa.

Hydroxyl Group Bioisosteres: The 4-hydroxy group is an important hydrogen bonding element. However, it can be susceptible to metabolic glucuronidation. Bioisosteric replacements for a phenolic hydroxyl group include aminomethyl, hydroxymethyl, or even a fluorine atom in some contexts, which can act as a hydrogen bond acceptor.

Fluorine Bioisosteres: While fluorine itself is often introduced as a bioisostere for hydrogen, in some cases, it can be considered a bioisostere for a hydroxyl group, as it can act as a hydrogen bond acceptor.

The table below provides examples of bioisosteric replacements for different moieties in the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Benzimidamide | Aminopyridine | Reduce basicity, improve oral bioavailability. |

| 4-Hydroxyl | Aminomethyl | Maintain hydrogen bonding potential while altering metabolic profile. |

| 3-Fluorine | 3-Hydrogen | To assess the contribution of the fluorine atom to binding and properties. |

Prodrug Design Concepts and Targeted Delivery Principles

Prodrug Design: A significant challenge for drugs containing a basic amidine group is their poor oral bioavailability. Prodrug strategies can be employed to mask the amidine functionality, rendering it less basic and more lipophilic, thereby improving its absorption from the gastrointestinal tract. Once absorbed, the prodrug is designed to be converted to the active amidine-containing drug by enzymes in the body. A common prodrug approach for amidines is their conversion to N-hydroxyamidines (amidoximes) or N,N'-dihydroxyamidines. tandfonline.comnih.gov These prodrugs are readily absorbed and then reduced in vivo to the active amidine. tandfonline.com

Targeted Delivery: Targeted drug delivery aims to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues. This can be achieved by attaching the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor that is overexpressed on diseased cells. Another approach is to encapsulate the drug in a nanoparticle delivery system that is designed to accumulate in the target tissue. For compounds based on the benzimidamide scaffold, these nanoparticles could be functionalized with targeting ligands to enhance their delivery to the desired site.

Considerations for Multi-Target Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target ligands, or "dual-inhibitors," are single molecules designed to interact with two or more distinct biological targets. nih.gov The benzamide (B126) and benzamidine (B55565) scaffolds have been successfully employed in the design of multi-target agents. nih.gov

When designing multi-target ligands based on the this compound scaffold, key considerations include:

Scaffold Hybridization: This approach involves combining the pharmacophoric elements of two different inhibitors into a single molecule. For example, the this compound scaffold could be merged with another pharmacophore known to inhibit a second target of interest.

Linker Optimization: The linker connecting the different pharmacophoric elements is crucial for maintaining optimal binding to both targets. The length, rigidity, and chemical nature of the linker need to be carefully optimized.

Balancing Potency: Achieving a balanced potency profile against multiple targets is often a significant challenge. The design process must iteratively refine the structure to ensure that the desired level of activity against each target is achieved.

Role of Fluorine in Optimizing Drug-Like Properties (e.g., Metabolic Stability, Permeability)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their drug-like properties. researchgate.nettandfonline.com The fluorine atom in this compound plays a multifaceted role in optimizing its profile.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. tandfonline.comnih.gov Placing a fluorine atom at a metabolically labile position on the aromatic ring can block oxidative metabolism at that site, thereby increasing the metabolic stability and half-life of the compound. tandfonline.com However, it is important to note that in some cases, oxidative defluorination can occur. nih.gov

Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can lead to improved membrane permeability and oral absorption. nih.gov The effect of fluorine on lipophilicity is context-dependent, but in many cases, replacing a hydrogen atom with a fluorine atom enhances the molecule's ability to cross biological membranes. acs.org

Binding Affinity: The highly electronegative fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, which can increase binding affinity. tandfonline.com

The table below summarizes the key effects of the fluorine atom on the properties of a drug molecule.

| Property | Effect of Fluorine | Rationale |

| Metabolic Stability | Generally increased | The C-F bond is stronger than the C-H bond, blocking metabolic oxidation. tandfonline.com |

| Permeability | Often improved | Increased lipophilicity can enhance passage through cell membranes. nih.govacs.org |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with the target protein. tandfonline.com |

| pKa of Adjacent Groups | Modulated | The strong electron-withdrawing nature of fluorine alters the electronic environment. tandfonline.com |

Derivatization, Analog Synthesis, and Chemical Library Generation

Synthesis of Substituted 3-Fluoro-4-hydroxybenzimidamide Derivatives

The synthesis of substituted derivatives of this compound can be approached by modifying its core structure. The reactivity of the aromatic ring is influenced by the existing electron-donating hydroxyl group and the electron-withdrawing fluorine and imidamide groups. Synthetic strategies may include:

Etherification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime site for modification. It can be readily converted into an ether by reaction with various alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of a wide range of substituents, altering the compound's steric and electronic properties.

Aromatic Substitution: While the ring is already substituted, further electrophilic aromatic substitution could be possible under specific conditions, although the directing effects of the existing groups would need to be carefully considered. More commonly, nucleophilic aromatic substitution might be employed if a suitable leaving group is present on a related precursor.

Modification of the Imidamide Group: The imidamide functional group itself can be a target for derivatization, though this can be more challenging. Reactions could potentially target the nitrogen atoms to introduce new substituents.

The synthesis of related fluorinated heterocyclic compounds, such as 3-fluoropyridines, often involves multi-step sequences, including cyclization and condensation reactions, providing a template for creating more complex derivatives. researchgate.net For instance, the synthesis of fluorinated prolines has been achieved through electrophilic fluorination of a ketone precursor, followed by reduction, demonstrating a viable path for introducing fluorine into a cyclic system. nih.gov

Exploration of Different Heterocyclic Ring Incorporations (e.g., Oxadiazoles)

Incorporating the 3-fluoro-4-hydroxyphenyl moiety into larger heterocyclic systems is a common strategy to create novel chemical entities with diverse biological activities. The 1,3,4-oxadiazole (B1194373) ring, in particular, is a well-regarded isostere for ester and amide groups and is known for its metabolic stability and favorable pharmacological properties. nih.govluxembourg-bio.com

The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with various reagents. nih.gov A plausible synthetic route starting from a precursor related to this compound would involve:

Preparation of 3-fluoro-4-hydroxybenzoic acid hydrazide from the corresponding ester.

Reaction of the hydrazide with a carboxylic acid, acid chloride, or orthoester, followed by cyclization using a dehydrating agent.

A variety of reagents can be employed for the crucial cyclization step, each with its own advantages regarding reaction conditions and substrate scope. luxembourg-bio.comnih.govorganic-chemistry.org

Table 1: Common Reagents for 1,3,4-Oxadiazole Synthesis from Acid Hydrazides

| Reagent | Description | Reference |

| Phosphorus Oxychloride (POCl₃) | A strong dehydrating agent, widely used for cyclizing diacylhydrazines. | nih.gov |

| Thionyl Chloride (SOCl₂) | Another common dehydrating agent for oxadiazole formation. | nih.gov |

| Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA) | A milder, mechanochemical approach for condensing N-acylbenzotriazoles with acylhydrazides. | organic-chemistry.org |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | An efficient uronium coupling reagent for cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. | luxembourg-bio.com |

| Cationic Fe(III)/TEMPO | Catalyzes the oxidative cyclization of aroyl hydrazones in the presence of oxygen. | organic-chemistry.org |

Functionalization Strategies for Enhanced Research Utility and Tagging

To employ this compound as a research tool, it must often be functionalized with tags for detection or handles for immobilization. These modifications enable its use in techniques like fluorescence microscopy, affinity chromatography, and proteomics.

Attachment of Fluorescent Dyes: The phenolic hydroxyl group can be derivatized with a linker arm that terminates in a reactive group (e.g., an amine or carboxylic acid). This group can then be coupled to a fluorescent dye (such as a fluorescein (B123965) or rhodamine derivative), allowing for visualization of the molecule's localization within cells or tissues.

Biotinylation: Biotin (B1667282) can be attached via a similar linker strategy. A biotinylated derivative can be used to identify binding partners through techniques like pull-down assays, where the biotin tag binds with high affinity to streptavidin-coated beads.

Introduction of Photo-affinity Labels: Incorporating a photo-reactive group (e.g., a benzophenone (B1666685) or an aryl azide) can create a tool for photo-affinity labeling. Upon UV irradiation, this group forms a covalent bond with nearby interacting proteins, enabling the permanent capture and subsequent identification of binding partners.

Click Chemistry Handles: Introducing an azide (B81097) or alkyne group onto the scaffold allows for highly efficient and specific "click" chemistry reactions. This is a versatile method for attaching a wide variety of other molecules, including tags, linkers, or other pharmacophores.

These strategies transform the core molecule into a versatile probe for chemical biology research. The modification of complex molecules like antibodies with such tags is a well-established field that provides a roadmap for functionalizing small molecules. nih.gov

Application of Combinatorial Chemistry for Library Synthesis

Combinatorial chemistry provides a powerful platform for rapidly generating large numbers of structurally related compounds, known as a chemical library. nih.govslideshare.net This approach is highly efficient for exploring the structure-activity relationships of a particular scaffold. researchgate.netcuny.edu this compound is an excellent candidate for library synthesis due to its multiple points for diversification.

A combinatorial approach could be implemented using liquid-phase or solid-phase synthesis. A solid-phase strategy might involve:

Immobilization: The this compound scaffold is attached to a solid support (e.g., a resin bead), typically via its phenolic hydroxyl group.

Diversification: The immobilized scaffold is then subjected to a series of reactions. For example, the imidamide nitrogen or other positions could be acylated or alkylated using a diverse set of building blocks.

Cleavage: After the reaction sequence is complete, the derivatized molecules are cleaved from the solid support, yielding a library of distinct compounds.

A particularly relevant example is the liquid-phase combinatorial synthesis of benzimidazole (B57391) libraries starting from a related precursor, poly(ethylene glycol)-supported 4-fluoro-3-nitrobenzoic acid. nih.gov This demonstrates the feasibility of using fluorinated aromatic compounds in high-throughput synthesis workflows.

Table 2: Hypothetical Combinatorial Library Design Based on the this compound Scaffold

| Scaffold Position | Building Block Set 1 (R¹) | Building Block Set 2 (R²) |

| Phenolic Oxygen (via ether linkage) | Methyl, Ethyl, Propyl, Benzyl | Small aliphatic chains, Aromatic groups |

| Imidamide Nitrogen | Acetyl, Benzoyl, Boc-glycyl | Diverse acid chlorides, Carbamoyl chlorides |

| Aromatic Ring (if further substitution is possible) | Bromine, Nitro (followed by reduction and further derivatization) | Halogens, Small alkyl groups |

Impact of Structural Modifications on Biological Interaction Profiles

Every structural modification made to the this compound scaffold has the potential to significantly alter its biological activity, a concept central to structure-activity relationship (SAR) studies. nih.govnih.gov

The Role of Fluorine: The fluorine atom at the 3-position is a critical feature. Its high electronegativity can alter the acidity (pKa) of the adjacent hydroxyl group and influence local electronic environments. It can also form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with biological targets and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com

The Hydroxyl Group: The 4-hydroxy group is a key hydrogen bond donor and acceptor, often essential for anchoring the molecule within a protein's binding site. Modifying this group (e.g., by converting it to an ether or ester) will drastically change these interactions and can be used to probe the steric tolerance of the binding pocket.

The Imidamide Group: This group provides additional hydrogen bonding capacity and can be protonated, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein.

The collective effect of these modifications determines the compound's affinity, selectivity, and functional activity. frontiersin.orgresearchgate.netnih.gov A systematic exploration through derivatization and library synthesis is essential to map these relationships and optimize the scaffold for a desired biological outcome.

Analytical Methodologies for Research and Purity Assessment

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantitative analysis of 3-Fluoro-4-hydroxybenzimidamide. The development of a robust HPLC method is critical for separating the main compound from any process-related impurities or degradation products.

A reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of polar aromatic compounds like this compound. jfda-online.com The selection of the stationary phase, typically a C18 column, and the mobile phase composition are optimized to achieve optimal separation. jfda-online.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. researchgate.net

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. jfda-online.com The linearity of this curve over a defined concentration range is a key validation parameter. jfda-online.com The method's specificity is also established to ensure that the peak corresponding to this compound is free from interference from other components in the sample matrix.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (UV) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Purity Evaluation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its polar nature, GC can be employed for the evaluation of volatile impurities or after a derivatization step to increase its volatility.

Derivatization is a common strategy to make polar compounds amenable to GC analysis. For a compound containing hydroxyl and amide groups, silylation is a frequently used derivatization technique. This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative.

The purity of starting materials and the presence of volatile organic solvents used in the synthesis of this compound can also be assessed using headspace GC. This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can provide enhanced separation and identification of complex volatile profiles. nih.gov

Mass Spectrometry Coupled Techniques (LC-MS/MS, UPLC-MS) for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective tool for the analysis of this compound. Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov

LC-tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for the unambiguous identification and quantification of the compound, even at very low concentrations. nih.gov In this technique, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then analyzed in the second mass analyzer, creating a unique fragmentation pattern that serves as a fingerprint for the compound. jfda-online.com

This high degree of selectivity makes LC-MS/MS an ideal method for pharmacokinetic studies and for the analysis of the compound in complex biological matrices. nih.gov

Table 2: Representative Mass Spectrometry Parameters for this compound Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Specific fragments for this compound |

| Collision Energy | Optimized for characteristic fragmentation |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

Method Validation for Robustness, Precision, and Accuracy in Research Settings

The validation of analytical methods is a critical process to ensure that the developed procedures are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.comcampilab.by The validation process for analytical methods used in the research of this compound would adhere to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). campilab.by

The key parameters evaluated during method validation include:

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. campilab.by This provides an indication of its reliability during routine use.

Precision: This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com Repeatability is determined by performing multiple analyses of the same sample on the same day, while intermediate precision is assessed over several days. The results are typically expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. demarcheiso17025.com It is often determined by analyzing samples with a known concentration of this compound (spiked samples) and calculating the percentage recovery. nih.gov

The limits of detection (LOD) and quantification (LOQ) are also determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 3: Example of Method Validation Data for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Robustness | RSD < 5% for varied conditions | Passes |

| Precision (Repeatability) | RSD ≤ 2% | 0.8% |

| Precision (Intermediate) | RSD ≤ 3% | 1.5% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. The fluorine atom in 3-Fluoro-4-hydroxybenzimidamide makes it an ideal candidate for development as a ¹⁹F-NMR probe. Because fluorine is virtually absent in biological systems, ¹⁹F-NMR spectroscopy offers a background-free window to study molecular interactions. researchgate.net A this compound-based probe could be used to investigate the binding of benzimidamide-containing ligands to their protein targets, providing valuable data on binding affinity and kinetics. researchgate.net

Furthermore, the introduction of a fluorine-18 (B77423) radioisotope would transform the molecule into a positron emission tomography (PET) tracer. nih.govnih.gov This would enable non-invasive, in vivo imaging of the distribution and target engagement of benzimidamide-based drug candidates, accelerating preclinical development. nih.govnih.gov The development of highly fluorinated peptide probes for in vivo ¹⁹F-MRI also highlights the potential for creating advanced imaging agents from fluorinated scaffolds. nih.gov Additionally, fluorinated compounds are being developed as fluorescent probes for detecting specific ions, such as fluoride, in biological systems, suggesting another potential application for derivatives of this compound. rsc.orgnih.govresearchgate.net

Application in Early-Stage Drug Discovery Programs (Pre-clinical)

The benzimidazole (B57391) scaffold, closely related to benzimidamide, is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govmdpi.comresearchgate.netnih.gov The presence of the fluorine atom in this compound can significantly enhance its drug-like properties. Fluorination is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov

Preclinical studies of other fluorinated heterocyclic compounds have demonstrated their potential in treating a variety of diseases. For instance, fluorinated bisbenzimidazoles have shown promise as anion transporters with apoptosis-inducing activity in cancer cells. rsc.org While no direct preclinical studies on this compound are publicly available, its structural features strongly suggest its potential as a lead compound in drug discovery programs targeting enzymes or receptors that recognize the benzimidamide motif. The development of highly sensitive analytical methods, such as high-resolution continuum source molecular absorption spectrometry (HR-CS MAS), for detecting fluorine in biological samples will be crucial for the preclinical evaluation of such fluorinated drug candidates. nih.gov

Role in Target Validation Research

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a therapeutic effect. Genetically modified organisms and RNA interference are common tools for target validation, but chemical probes offer a complementary and often more direct approach. researchgate.net A radiolabeled or fluorescently tagged version of this compound could be synthesized to serve as a chemical tool for target validation.

By binding to its putative target, the probe would allow for its identification and quantification in cells and tissues. This approach is particularly valuable for confirming target engagement of a new class of drugs in a cellular context. The development of photoaffinity-based chemical proteomic methods, which use probes to map ligandable proteins directly in cells, provides a powerful framework for using compounds like this compound to discover and validate new drug targets. chemrxiv.org

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for biological activity. researchgate.net The inclusion of diverse and drug-like molecules in these libraries is crucial for increasing the probability of finding "hits." Fluorinated compounds are increasingly being incorporated into HTS libraries due to their unique properties that can lead to improved potency and selectivity. mdpi.com

This compound, with its combination of a privileged scaffold and a fluorine atom, would be a valuable addition to HTS libraries. Its presence would increase the chemical diversity of the library and provide a starting point for structure-activity relationship (SAR) studies. The development of fluorescence-based HTS assays for specific enzyme families, such as UDP-glucuronosyltransferases, demonstrates the type of screening platforms where fluorinated probes and compounds can be particularly useful. nih.gov

Emerging Research Areas for Benzimidamide Derivatives

Recent research has expanded the therapeutic potential of benzimidazole and related derivatives into new and exciting areas. One of the most promising is the development of fluorinated bisbenzimidazoles as synthetic anion transporters. rsc.org These molecules can disrupt the chloride ion balance within cancer cells, triggering apoptosis. This novel mechanism of action offers a potential new strategy for cancer therapy.

The synthesis of fluorinated benzimidazole nucleosides is another active area of research, with potential applications in antiviral and anticancer therapies. ccsenet.orgresearchgate.net The ability of the fluorine atom to enhance the biological and chemical stability of these compounds is a key advantage. ccsenet.org The broad pharmacological activities of benzimidazole derivatives continue to be explored, with recent studies highlighting their potential as anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.gov

Challenges and Opportunities in Fluorinated Benzimidamide Research

The synthesis of fluorinated organic molecules can be challenging. The introduction of fluorine often requires specialized reagents and reaction conditions, which can be harsh and difficult to scale up. nih.gov The regioselective fluorination of complex molecules remains a significant hurdle in synthetic organic chemistry. nih.gov